4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
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Overview
Description
4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl fluoride group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Dichlorophenyl Group: This step often involves the reaction of the piperidine derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Sulfonyl Fluoride Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the dichlorophenyl moiety.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl fluoride group.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can oxidize the dichlorophenyl group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: The primary product is the corresponding sulfonic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. The sulfonyl fluoride group can act as a covalent modifier of serine proteases, making it useful in the development of drugs targeting these enzymes.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism by which 4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride exerts its effects involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
- 4-[(2,3-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
- 4-[(2,6-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride
Uniqueness
4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and binding affinity to target proteins. This positional specificity can result in different biological activities and selectivities compared to its analogs.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2FN2O3S/c13-10-2-1-9(7-11(10)14)16-12(18)8-3-5-17(6-4-8)21(15,19)20/h1-2,7-8H,3-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFXIIMXGKWYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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